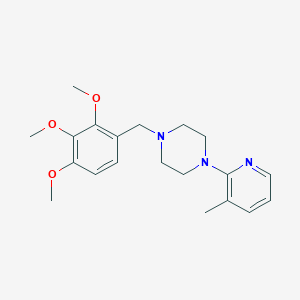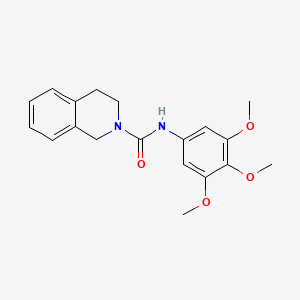![molecular formula C16H14N2O B4441045 3a-phenyl-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4441045.png)
3a-phenyl-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one
Descripción general
Descripción
3a-phenyl-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
A significant application of 3a-phenyl-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives is in the field of anticonvulsant research. Studies have synthesized and evaluated these compounds for their anticonvulsant properties. For instance, Chimirri et al. (2001) found that these derivatives exhibit anticonvulsant effects, which vary with different substituents at specific positions of the polycyclic system. In particular, one derivative demonstrated potency fivefold higher than an unsubstituted compound in the series (Chimirri, De Sarro, De Sarro, Gitto, & Zappalà, 2001). Another study by the same authors in 1989 reported similar findings, highlighting that most derivatives showed anticonvulsant effects superior to valproate, a commonly used anticonvulsant drug (Chimirri, De Sarro, De Sarro, Grasso, Trimarchi, & Zappalà, 1989).
Structural Reassignment and Chemical Reactions
Anastasiou et al. (1993) conducted a reexamination of 1H and 13C NMR spectra of certain compounds, leading to a reassignment of their structure to include pyrrolo[1,2-a]benzimidazoles. This reassignment was confirmed by a single-crystal X-ray structure determination (Anastasiou, Campi, Fallon, & Jackson, 1993). Additionally, Grantham and Meth–Cohn (1971) discovered that 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazoles react with nucleophiles to yield 1,6-benzodiazocine derivatives, offering insights into the chemical behavior of these compounds (Grantham & Meth–Cohn, 1971).
Nonlinear Optical Materials
Research by Singh, Rawat, and Baboo (2015) on pyrrole 4-imidazole derivatives, including benzimidazoles, focused on their synthesis and spectral analysis. They found that these compounds are suitable as nonlinear optical (NLO) materials, with potential applications in photonic and optoelectronic technologies (Singh, Rawat, & Baboo, 2015).
Antimicrobial Activity
A study by Abdel-Wahab, Mohamed, and Awad (2014) synthesized pyrrolo[1,2-a]benzimidazole derivatives and tested them for antimicrobial activity. The results showed potent activity comparable to clinical drugs like ciprofloxacin and ketoconazole, with some compounds displaying exceptional efficacy against all tested microbes (Abdel-Wahab, Mohamed, & Awad, 2014).
Spectroscopic Characterizations
Louvet, Thomasson, and Luu-Duc (1994) provided a complete assignment of 1H and 13C NMR spectra for derivatives of 2,3,3a,4-tetrahydro-3a-methyl-1H-pyrrolo[1,2-a]-benzimidazol-1-one. This study aids in the structural elucidation of these compounds, which is crucial for understanding their chemical properties and potential applications (Louvet, Thomasson, & Luu-Duc, 1994).
Propiedades
IUPAC Name |
3a-phenyl-3,4-dihydro-2H-pyrrolo[1,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-15-10-11-16(12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18(15)16/h1-9,17H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXONMQPWUMMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NC3=CC=CC=C3N2C1=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-ethyl-1H-indol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4440962.png)
![5-(1,3-benzodioxol-5-yl)-1-benzylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440967.png)
![N-isopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440985.png)
![N-cycloheptyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440986.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4440987.png)


![2-chloro-N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4441014.png)
![N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441020.png)
![N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441023.png)

acetate](/img/structure/B4441048.png)

